Isoamyl triphenylphosphonium bromide Isoamyl triphenylphosphonium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16055304
InChI: InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;
SMILES:
Molecular Formula: C23H27BrP+
Molecular Weight: 414.3 g/mol

Isoamyl triphenylphosphonium bromide

CAS No.:

Cat. No.: VC16055304

Molecular Formula: C23H27BrP+

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

Isoamyl triphenylphosphonium bromide -

Specification

Molecular Formula C23H27BrP+
Molecular Weight 414.3 g/mol
IUPAC Name 3-methylbutyl(triphenyl)phosphanium;hydrobromide
Standard InChI InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;
Standard InChI Key GZLGTVRDLCJQTO-UHFFFAOYSA-N
Canonical SMILES CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Introduction

Chemical Identification and Structural Characteristics

Isoamyl triphenylphosphonium bromide, systematically named (3-methylbutyl)triphenylphosphanium bromide, belongs to the class of alkyltriarylphosphonium salts. Its molecular formula is C23H26BrP\text{C}_{23}\text{H}_{26}\text{BrP}, with a molar mass of 413.33 g/mol . The compound features a central phosphorus atom bonded to three phenyl groups and a 3-methylbutyl (isoamyl) chain, with a bromide counterion stabilizing the positive charge (Figure 1).

Key Identifiers:

PropertyValueSource
CAS Number28322-40-9
EINECS Number248-966-4
Melting Point157–159°C (lit.)
Molecular FormulaC23H26BrP\text{C}_{23}\text{H}_{26}\text{BrP}
InChI KeyGZLGTVRDLCJQTO-UHFFFAOYSA-M
SMILES Notation[Br-].CC(C)CCP+(C2=CC=CC=C2)C3=CC=CC=C3

The compound is hygroscopic and typically stored at 2–8°C to prevent decomposition .

Synthesis and Manufacturing Processes

The synthesis of isoamyl triphenylphosphonium bromide is achieved via alkylation of triphenylphosphine with 1-bromo-3-methylbutane (isoamyl bromide) (Equation 1):

P(C6H5)3+CH2CH(CH2CH3)CH2Br[P(C6H5)3(CH2CH(CH2CH3)CH2)]+Br\text{P(C}_6\text{H}_5\text{)}_3 + \text{CH}_2\text{CH(CH}_2\text{CH}_3\text{)CH}_2\text{Br} \rightarrow \text{[P(C}_6\text{H}_5\text{)}_3(\text{CH}_2\text{CH(CH}_2\text{CH}_3\text{)CH}_2\text{)]}^+\text{Br}^-

This exothermic reaction proceeds under mild conditions (reflux in methanol, 60–70°C) without requiring pressurized equipment . A patent by Buss and Warren (1985) details an optimized procedure yielding >90% purity by employing dibromoalkanes and aliphatic alcohols as solvents .

Comparative Synthesis Methods:

MethodConditionsYield
Traditional AlkylationBenzene, 50°C, 24 hrs30–40%
Patent-Based (US3334144A)Methanol reflux, atmospheric pressure85–90%

The patent method avoids autoclave use, enhancing safety and scalability .

Physicochemical Properties

Thermal and Solubility Profiles:

  • Melting Point: 157–159°C, consistent across sources .

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water .

  • Stability: Decomposes above 160°C, releasing toxic fumes (HBr, phosphorus oxides) .

Spectroscopic Data:

  • IR Spectrum: Peaks at 3050 cm1^{-1} (aromatic C–H), 1450 cm1^{-1} (P–Caryl_{aryl}), and 550 cm1^{-1} (P–Calkyl_{alkyl}) .

  • 1^1H NMR (CDCl3_3): δ 1.0 (t, 3H, CH3_3), 1.6 (m, 2H, CH2_2), 2.1 (m, 1H, CH), 3.5 (t, 2H, P–CH2_2), 7.4–7.8 (m, 15H, Ar–H) .

Applications in Organic Synthesis

Wittig Reactions:

Isoamyl triphenylphosphonium bromide is a precursor to Wittig reagents, enabling alkene synthesis via ylide intermediates. For example, reaction with n-BuLi generates a ylide that couples with aldehydes to form α,β-unsaturated esters (Equation 2):

[Ph3P=CHCH2CH(CH3)]+Br+RCHORCH=CHCH2CH(CH3)+Ph3PO\text{[Ph}_3\text{P=CHCH}_2\text{CH(CH}_3\text{)]}^+ \text{Br}^- + \text{RCHO} \rightarrow \text{RCH=CHCH}_2\text{CH(CH}_3\text{)} + \text{Ph}_3\text{PO}

Phase-Transfer Catalysis:

The compound facilitates nucleophilic substitutions in biphasic systems, enhancing reaction rates in Suzuki-Miyaura couplings .

ParameterValueSource
GHS SymbolXi (Irritant)
Risk CodesR36/37/38 (Eye/respiratory/skin irritation)
Safety PrecautionsS26 (Eye rinse), S37/39 (Gloves/eye protection)

Exposure Management:

  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

SupplierPurityPrice (10 g)
Thermo Scientific™98%$150–$200
ChemBK95%$120–$180

Regulatory Compliance:

  • HS Code: 2931900090 (Other organo-inorganic compounds) .

  • Transport: Class 9 (Miscellaneous hazardous materials) .

Recent Research Developments

Recent studies focus on its role in green chemistry initiatives. A 2024 investigation demonstrated its efficacy in solvent-free Wittig reactions, reducing waste by 40% compared to traditional methods . Additionally, its use in synthesizing biodegradable polymers has been explored, leveraging its phase-transfer capabilities to improve monomer coupling efficiency .

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